molecular formula C11H13Cl2N5O2 B6424083 1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride CAS No. 2034568-59-5

1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride

Cat. No. B6424083
CAS RN: 2034568-59-5
M. Wt: 318.16 g/mol
InChI Key: FKBCSDIDJLWEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of palladium catalyst .


Molecular Structure Analysis

The molecular formula of the compound is CHNOS. The average mass is 445.540 Da and the monoisotopic mass is 445.168488 Da .

Mechanism of Action

Target of Action

The compound, 1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride, is a derivative of imidazole . Imidazole derivatives have been found to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its target. Generally, these compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole derivatives generally have good solubility in water and other polar solvents due to the presence of nitrogen atoms and double bonds . This property can influence their absorption and distribution in the body.

Result of Action

The result of a compound’s action can be observed at the molecular and cellular levels. For example, some imidazole derivatives have shown significant activity against various cell lines . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties . This characteristic may allow them to remain stable and active under a range of environmental conditions.

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2.2ClH/c17-11(18)8-4-16(5-8)10-3-9(13-6-14-10)15-2-1-12-7-15;;/h1-3,6-8H,4-5H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCSDIDJLWEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride

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